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Introduction
Peptide Nucleic Acids (PNA) are synthetic DNA mimics that possess a neutral peptide-like

backbone instead of the negatively charged sugar-phosphate backbone of natural nucleic

acids.[1][2] This unique structural feature confers upon PNAs remarkable properties, including

high binding affinity and specificity to complementary DNA and RNA sequences, resistance to

enzymatic degradation by nucleases and proteases, and the ability to form stable triplex

structures with double-stranded DNA.[2][3][4][5][6] These characteristics make PNAs a

powerful tool for gene targeting and editing, offering a nuclease-free alternative to other

genome editing technologies like CRISPR-Cas9.[1] PNA-mediated gene editing has shown

promise in preclinical models for various genetic disorders, including β-thalassemia and

Duchenne muscular dystrophy, with the advantage of low off-target effects.[2][4][7][8][9]

Mechanisms of PNA-Mediated Gene Editing
PNA-based gene editing primarily relies on the cell's endogenous DNA repair machinery.[7][10]

By binding to a specific locus in the genome, PNAs create structures that are recognized by

cellular repair pathways, leading to site-specific modification of the DNA sequence. Two main

mechanisms are employed:

Triplex-Mediated Gene Editing: Bis-PNAs, which consist of two PNA strands linked by a

flexible linker, can bind to homopurine tracts in double-stranded DNA to form a
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PNA/DNA/PNA triplex structure.[3][4][6] One PNA strand binds via Watson-Crick base

pairing, while the other binds through Hoogsteen base pairing.[3][4][6] This triplex formation

distorts the DNA helix, triggering the Nucleotide Excision Repair (NER) pathway.[3][4] The

cell's repair machinery can then be harnessed to incorporate a desired genetic modification

from a co-delivered donor DNA template through homologous recombination.[1][7]

Strand Invasion and Donor-Independent Editing: Single-stranded PNAs can invade the DNA

duplex and bind to their complementary sequence, displacing the other DNA strand.[4] This

strand invasion can be used to introduce specific mutations. In some cases, PNA binding

alone, with a single base mismatch to the target sequence, can be sufficient to trigger the

cell's repair mechanisms to correct the mutation without the need for a donor DNA template.

[3] This approach has been explored for correcting a cryptic splice site in the dystrophin

gene.[3]

PNA Design and Chemical Modifications
The efficacy of PNA-mediated gene editing is highly dependent on the design and chemical

modification of the PNA molecule.

Bis-PNAs: As mentioned, these are designed for triplex formation and are effective for

targeting homopurine sequences.[3][4]

Tail-Clamp PNAs (tcPNAs): In this design, the Watson-Crick binding domain is extended,

enhancing binding specificity.[4][5]

Gamma (γ)-PNAs: The introduction of a gamma modification to the PNA backbone can

improve solubility and binding affinity to DNA and RNA.[2][7]

Cell-Penetrating Peptides (CPPs): Conjugating PNAs with CPPs, such as TAT or penetratin,

can enhance their cellular uptake.[3][7]

Delivery Strategies
A significant hurdle for the in vivo application of PNAs is their limited ability to cross cell

membranes.[6][7] Various delivery strategies have been developed to overcome this challenge:
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Nanoparticles: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-

co-glycolic acid) (PLGA), have emerged as a leading method for co-delivering PNAs and

donor DNA in vivo.[1][3][4][5][7][8][9][10][11][12] These nanoparticles can be surface-

modified with cell-penetrating peptides to improve cellular uptake.[3][4]

Electroporation and Microinjection: These physical methods can be used for in vitro delivery

of PNAs but are not suitable for in vivo applications.[4][5]

Quantitative Data on PNA-Mediated Gene Editing
Efficiency
The following table summarizes key quantitative data from preclinical studies on PNA-mediated

gene editing.

Target

Gene/Disease

Model

PNA Delivery

Method

Cell

Type/Organism

Gene Editing

Efficiency
Reference

CCR5

Nanoparticles

with TAT or AP

peptides

Human CD34+

hematopoietic

progenitor cells

~2.46% [3]

β-globin (β-

thalassemia)
Nanoparticles

Mouse bone

marrow cells
Up to 15% [1]

β-globin (β-

thalassemia)
Nanoparticles

Human cells in

vitro
5% [1]

β-globin (β-

thalassemia)
Nanoparticles Fetal mice 6-7% (curative) [8][11]

Dystrophin

(DMD)

Single-stranded

PNAs
Not specified Not quantified [3]

Experimental Protocols
Protocol 1: PNA and Donor DNA Encapsulation in PLGA
Nanoparticles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://epigenie.com/pna-nanoparticles-offer-gene-editing-alternative-reveal-scf-as-editing-enhancer/
https://www.creative-peptides.com/resources/peptide-nucleic-acids-pnas-for-gene-editing.html
https://www.mdpi.com/1420-3049/23/3/632
https://pmc.ncbi.nlm.nih.gov/articles/PMC5016210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7037966/
https://www.sciencedaily.com/releases/2021/04/210407202848.htm
https://www.news-medical.net/news/20210408/PNA-based-gene-editing-technique-can-advance-gene-discovery.aspx
https://pubs.acs.org/doi/10.1021/acscentsci.3c00016
https://mirm-pitt.net/pna-based-technique-an-essential-part-of-the-gene-editing-toolkit/
https://www.azolifesciences.com/news/20210408/PNA-based-method-is-a-key-component-of-the-gene-editing-toolkit.aspx
https://www.creative-peptides.com/resources/peptide-nucleic-acids-pnas-for-gene-editing.html
https://www.mdpi.com/1420-3049/23/3/632
https://www.mdpi.com/1420-3049/23/3/632
https://pmc.ncbi.nlm.nih.gov/articles/PMC5016210/
https://www.creative-peptides.com/resources/peptide-nucleic-acids-pnas-for-gene-editing.html
https://epigenie.com/pna-nanoparticles-offer-gene-editing-alternative-reveal-scf-as-editing-enhancer/
https://epigenie.com/pna-nanoparticles-offer-gene-editing-alternative-reveal-scf-as-editing-enhancer/
https://www.sciencedaily.com/releases/2021/04/210407202848.htm
https://mirm-pitt.net/pna-based-technique-an-essential-part-of-the-gene-editing-toolkit/
https://www.creative-peptides.com/resources/peptide-nucleic-acids-pnas-for-gene-editing.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the preparation of PNA and donor DNA-loaded PLGA nanoparticles

using a double emulsion solvent evaporation method.

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Dichloromethane (DCM)

Polyvinyl alcohol (PVA)

PNA (custom synthesized)

Donor DNA (single-stranded oligonucleotide)

Nuclease-free water

Micro-tip probe sonicator

Magnetic stirrer

Centrifuge

Procedure:

Dissolve PLGA in DCM to create a 5% (w/v) solution.

In a separate tube, dissolve the PNA and donor DNA in nuclease-free water.

Add the aqueous PNA/donor DNA solution to the PLGA/DCM solution.

Emulsify the mixture by sonication on ice to create a water-in-oil (w/o) primary emulsion.

Add the primary emulsion to a solution of 5% PVA in water.

Immediately sonicate the mixture on ice to form a water-in-oil-in-water (w/o/w) double

emulsion.
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Stir the double emulsion at room temperature for several hours to allow the DCM to

evaporate and the nanoparticles to harden.

Collect the nanoparticles by centrifugation.

Wash the nanoparticles three times with nuclease-free water to remove residual PVA and

unencapsulated PNA/donor DNA.

Resuspend the nanoparticles in a suitable buffer for in vitro or in vivo use.

Protocol 2: In Vitro Gene Editing in Cultured Cells Using
PNA-Nanoparticles
This protocol outlines the procedure for treating cultured mammalian cells with PNA-

nanoparticles to achieve gene editing.

Materials:

Cultured mammalian cells (e.g., HEK293T, CD34+ cells)

Complete cell culture medium

PNA-nanoparticles (from Protocol 1)

Phosphate-buffered saline (PBS)

Flow cytometer or equipment for genomic DNA analysis

Procedure:

Plate the cells in a multi-well plate and allow them to adhere overnight.

The next day, replace the culture medium with fresh medium containing the desired

concentration of PNA-nanoparticles.

Incubate the cells with the nanoparticles for 24-72 hours.

After incubation, wash the cells with PBS to remove any remaining nanoparticles.
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Harvest the cells for downstream analysis.

To quantify gene editing efficiency, genomic DNA can be extracted and analyzed by methods

such as:

Sanger sequencing of the target locus: To detect specific nucleotide changes.

Next-generation sequencing (NGS): For a more comprehensive analysis of on-target and

off-target editing.

Droplet digital PCR (ddPCR): For accurate quantification of the edited allele.[13]

Reporter assays: Using cell lines with reporter genes (e.g., GFP) that are activated or

inactivated upon successful editing.[13][14]
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Caption: Mechanism of PNA-mediated triplex formation and gene editing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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